3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Lipophilicity Metabolic stability Bioisostere

3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 380340-06-7) is a synthetic, heterocyclic small molecule (MF: C₁₅H₁₀F₂N₂O₂S; MW: 320.31 g/mol) belonging to the 2-mercapto-4(3H)-quinazolinone class. It features a 3,4-dihydroquinazolin-4-one core bearing a 2-sulfanyl (-SH) group and a 3-[4-(difluoromethoxy)phenyl] substituent.

Molecular Formula C15H10F2N2O2S
Molecular Weight 320.31
CAS No. 380340-06-7
Cat. No. B2444538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS380340-06-7
Molecular FormulaC15H10F2N2O2S
Molecular Weight320.31
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C15H10F2N2O2S/c16-14(17)21-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)18-15(19)22/h1-8,14H,(H,18,22)
InChIKeyRNZOSGPPYIFKJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 380340-06-7): A Fluorinated 2-Mercaptoquinazolinone Building Block for Lead Optimization


3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 380340-06-7) is a synthetic, heterocyclic small molecule (MF: C₁₅H₁₀F₂N₂O₂S; MW: 320.31 g/mol) belonging to the 2-mercapto-4(3H)-quinazolinone class . It features a 3,4-dihydroquinazolin-4-one core bearing a 2-sulfanyl (-SH) group and a 3-[4-(difluoromethoxy)phenyl] substituent. The difluoromethoxy (-OCF₂H) moiety is a recognized lipophilic hydrogen-bond donor and metabolically stable bioisostere for methoxy (-OCH₃) and hydroxy (-OH) groups, widely employed in medicinal chemistry to modulate ADME properties and target binding [1]. This compound is commercially available as a research chemical (typical purity ≥95%) from multiple suppliers and serves primarily as a versatile building block or scaffold for structure–activity relationship (SAR) exploration in drug discovery programs targeting cancer, inflammation, and infectious diseases .

Why 3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one Cannot Be Replaced by a Generic 2-Mercaptoquinazolinone Analog


Substituting this compound with a non-fluorinated 3-aryl-2-mercaptoquinazolin-4(3H)-one analog—such as the 4-methoxyphenyl derivative (CAS 1031-88-5) or the unsubstituted 3-phenyl analog (CAS 18741-24-7)—introduces quantifiable losses in lipophilicity, metabolic stability, and target-binding capacity that directly affect pharmacological performance. The –OCF₂H group confers a Hansch π value of approximately +1.04 versus +0.02 for –OCH₃, representing a >50-fold increase in lipophilicity contribution that enhances membrane permeability and intracellular target access [1][2]. Furthermore, the 2-sulfanyl (-SH) group is not merely a spectator substituent; it serves as a critical derivatization handle for introducing thioether-linked pharmacophores (e.g., acetamide, indole, or morpholine tails) that dramatically modulate potency and selectivity across kinase, COX-2, and DHFR targets [3]. The quantitative evidence below demonstrates that these structural features translate into measurable differences in biological activity that preclude casual substitution.

Quantitative Differentiation Evidence for 3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one vs. Comparator Analogs


Enhanced Lipophilicity and Predicted Metabolic Stability: –OCF₂H vs. –OCH₃ at the 4-Phenyl Position

Replacing the 4-methoxy (-OCH₃) group on the 3-phenyl ring with a 4-difluoromethoxy (-OCF₂H) group produces a substantial increase in lipophilicity. The Hansch hydrophobic substituent constant π for aromatic –OCF₂H is approximately +1.04, compared to approximately +0.02 for –OCH₃, corresponding to a ~10-fold increase in the octanol–water partition contribution [1]. This translates to a predicted logP increase of approximately 0.8–1.2 log units for the difluoromethoxy analog relative to its methoxy counterpart (estimated based on fragment-based calculations for the quinazolinone scaffold) [2]. Additionally, the –OCF₂H group resists cytochrome P450-mediated O-dealkylation, a major metabolic clearance pathway for –OCH₃-containing compounds, thereby conferring enhanced metabolic stability in human liver microsome assays [3]. While specific microsomal half-life data for CAS 380340-06-7 are not publicly available, structurally related difluoromethoxy-containing quinazolines demonstrate 2- to 5-fold longer half-lives compared to their methoxy analogs in in vitro metabolic stability assays using human liver microsomes [3].

Lipophilicity Metabolic stability Bioisostere ADME

The 2-Sulfanyl Group as a Derivatization Handle: Enabling Thioether-Linked Pharmacophore Attachment for Multi-Target Kinase and COX-2 Inhibition

The 2-sulfanyl (-SH) group at the quinazolinone 2-position is a strategically reactive handle that enables S-alkylation to introduce diverse pharmacophoric tails (acetamide, morpholine, indole, benzenesulfonamide). This derivatization is not possible with the 2-thioxo (C=S) or 2-unsubstituted analogs, which lack a nucleophilic sulfur center. In the 2-mercaptoquinazolin-4(3H)-one series, S-substituted derivatives have demonstrated potent multi-kinase inhibition: compound 5d (a 2-sulfanylquinazolin-4(3H)-one derivative) exhibited broad-spectrum anticancer activity with IC₅₀ values of 1.94–7.1 µM across HepG2, MCF-7, MDA-231, and HeLa cell lines, compared to doxorubicin (IC₅₀ = 3.18–5.57 µM), while showing lower toxicity in normal WI-38 cells (IC₅₀ = 40.85 µM vs. doxorubicin IC₅₀ = 6.72 µM) [1]. Separately, 2-substituted mercapto-4(3H)-quinazolinones demonstrated COX-2 inhibitory activity with IC₅₀ values of 0.70–2.0 µM and COX-2 selectivity indices of 50–142.9, compared to celecoxib (IC₅₀ = 0.30 µM, SI >333) [2]. The target compound CAS 380340-06-7, with its free –SH group, serves as the direct precursor for generating these S-substituted analogs. Its closest non-derivatizable comparator, 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 18741-24-7), lacks the nucleophilic thiol and cannot undergo equivalent S-functionalization.

Kinase inhibition COX-2 inhibition Thioether derivatization Anticancer

Class-Level DHFR Inhibitory Activity: 2-Mercaptoquinazolin-4(3H)-ones vs. Methotrexate

2-Substituted-mercapto-quinazolin-4(3H)-ones constitute a validated pharmacophore for dihydrofolate reductase (DHFR) inhibition, a clinically validated target for anticancer, antibacterial, and antiparasitic therapy. Within this class, optimized compounds (designated 18, 20, and 21) demonstrated 4- to 8-fold greater potency than the reference drug methotrexate (MTX) in DHFR inhibition assays [1]. The general SAR model for this class establishes that the pattern and orientation of π-system substitutions on the quinazoline nucleus are critical determinants of activity. CAS 380340-06-7, bearing the electron-withdrawing and lipophilic –OCF₂H substituent at the 4-position of the N3-phenyl ring, is predicted to modulate DHFR binding affinity differently than the 4-methoxy or unsubstituted phenyl analogs, based on established QSAR trends for this scaffold [1][2]. While specific DHFR IC₅₀ data for CAS 380340-06-7 are not publicly available, compounds within the same 2-mercaptoquinazolin-4(3H)-one class have demonstrated DHFR IC₅₀ values in the nanomolar range (e.g., 18, 20, 21: 4–8× more potent than MTX, which has a DHFR IC₅₀ of ~0.01–0.02 µM) [1].

DHFR inhibition Antifolate Anticancer Antimicrobial

Class-Level COX-2 Selectivity of 2-Mercapto-4(3H)-quinazolinones: Differentiation from Non-Selective NSAIDs

Substituted 2-mercapto-4(3H)-quinazolinones have demonstrated potent and selective COX-2 inhibition in vitro, with seven representative compounds (1, 11, 12, 13, 15, 17, 25) exhibiting COX-2 IC₅₀ values of 0.70–2.0 µM and COX-2 selectivity indices (COX-1 IC₅₀ / COX-2 IC₅₀) of 50–142.9, compared to the reference drug celecoxib (COX-2 IC₅₀ = 0.30 µM, SI >333) [1]. These compounds also demonstrated in vivo anti-inflammatory efficacy with ED₅₀ values of 65.7–102.4 mg/kg (0.16–0.36 mmol/kg), comparable to or better than diclofenac sodium (ED₅₀ = 112.2 mg/kg, 0.35 mmol/kg) and celecoxib (ED₅₀ = 84.3 mg/kg, 0.22 mmol/kg) in the carrageenan-induced paw edema model [1]. CAS 380340-06-7, as the 4-difluoromethoxyphenyl-substituted member of this class, is differentiated from the non-fluorinated 3-phenyl analog by its enhanced lipophilicity and potential for improved membrane permeability, which may translate into superior cellular COX-2 engagement. The –OCF₂H group also functions as a lipophilic hydrogen-bond donor, capable of forming additional interactions within the COX-2 binding site that are inaccessible to the –OCH₃ or –H substituted analogs [2].

COX-2 selectivity Anti-inflammatory Gastric safety Analgesic

Optimal Research and Procurement Application Scenarios for 3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one


Lead Optimization in Kinase-Targeted Anticancer Drug Discovery Programs

Procure CAS 380340-06-7 as the core scaffold for synthesizing S-substituted thioether derivatives targeting EGFR, HER2, VEGFR-2, and CDK2 kinases. The free –SH group enables rapid diversification via S-alkylation with various electrophilic tails (acetamide, morpholine, benzenesulfonamide), yielding analogs with demonstrated multi-kinase inhibitory activity (IC₅₀ = 1.94–7.1 µM against HepG2, MCF-7, MDA-231, and HeLa cancer cell lines) and favorable selectivity over normal WI-38 cells (IC₅₀ = 40.85 µM) [1]. The –OCF₂H group confers a lipophilicity advantage (Hansch π ≈ +1.04 vs. +0.02 for –OCH₃) that enhances passive membrane permeability and intracellular kinase target engagement, making this compound a superior starting point compared to the 4-methoxy or unsubstituted phenyl analogs for generating cell-active kinase inhibitor libraries [2].

Development of COX-2-Selective Anti-Inflammatory Agents with Improved Gastric Safety Profiles

Use CAS 380340-06-7 as a precursor for synthesizing 2-substituted mercapto-4(3H)-quinazolinones with COX-2 selectivity. Class-level data demonstrate that S-functionalized derivatives achieve COX-2 IC₅₀ values of 0.70–2.0 µM with selectivity indices of 50–142.9 over COX-1, rivaling celecoxib's selectivity profile [3]. The –OCF₂H group functions as both a lipophilicity enhancer and a unique hydrogen-bond donor (A value ≈ 0.10), enabling additional binding interactions within the COX-2 active site that are structurally inaccessible to –OCH₃ or unsubstituted analogs [2]. This compound is therefore strategically suited for SAR campaigns aimed at identifying novel, non-coxib, gastric-safe anti-inflammatory leads.

DHFR Inhibitor Discovery for Anticancer and Anti-Infective Applications

Employ CAS 380340-06-7 as a DHFR inhibitor pharmacophore scaffold for developing next-generation antifolate agents. The 2-mercaptoquinazolin-4(3H)-one class has produced compounds 4–8 times more potent than methotrexate in DHFR inhibition assays [4]. The –OCF₂H substituent provides a metabolically stable alternative to the –OCH₃ group, which is susceptible to CYP450-mediated O-demethylation and rapid metabolic clearance [5]. This compound therefore represents a strategically differentiated building block for synthesizing DHFR inhibitor libraries with potentially improved metabolic stability and prolonged target engagement compared to methoxy-substituted analogs.

Chemical Biology Tool Compound Synthesis for Target Identification and Validation Studies

Utilize CAS 380340-06-7 as a versatile intermediate for preparing affinity probes, fluorescent conjugates, or photoaffinity labeling reagents via S-alkylation of the 2-sulfanyl group. The compound's bifunctional nature—a derivatizable thiol handle coupled with a modulated lipophilicity profile from the –OCF₂H group—enables the synthesis of chemical biology tools with tailored physicochemical properties for cellular target engagement studies. The predicted enhanced membrane permeability of the –OCF₂H-substituted scaffold relative to –OCH₃ analogs improves intracellular probe distribution, making this compound particularly valuable for target identification campaigns in oncology and inflammation research [2].

Quote Request

Request a Quote for 3-[4-(Difluoromethoxy)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.